molecular formula C18H18N4O4S B14934240 ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B14934240
M. Wt: 386.4 g/mol
InChI Key: NCOPBTGNXZKVRW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a quinoxaline moiety, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline derivative, followed by the formation of the thiazole ring, and finally the esterification process.

    Preparation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized by the condensation of o-phenylenediamine with a diketone such as 1,2-diketone.

    Formation of Thiazole Ring: The thiazole ring can be formed by the reaction of α-haloketones with thiourea under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The quinoxaline and thiazole moieties are known to interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
  • Methyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antibacterial and antifungal activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S, with a molecular weight of 386.4 g/mol. The structure includes a thiazole ring, which is known for its biological significance, and a quinoxaline moiety that contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC18H18N4O4SC_{18}H_{18}N_{4}O_{4}S
Molecular Weight386.4 g/mol
CAS Number1374538-56-3

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant antibacterial properties. This compound was evaluated for its efficacy against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In vitro assays indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antifungal Activity

The compound also showed promising antifungal properties against common fungal pathogens. In vitro testing revealed effectiveness against:

  • Candida albicans
  • Aspergillus niger

These findings suggest that the compound could be a candidate for further development in antifungal therapies .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Nucleic Acid Synthesis : The quinoxaline structure may interfere with DNA replication or transcription processes in bacteria and fungi.
  • Disruption of Cell Membrane Integrity : The thiazole component may alter membrane permeability, leading to cell lysis.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study involving a series of derivatives showed that modifications to the thiazole ring enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
  • Case Study on Antifungal Properties : Another research project focused on the antifungal activity against Candida species demonstrated that the compound significantly reduced fungal load in infected models.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-4-26-17(25)15-10(2)20-18(27-15)21-14(23)9-22-13-8-6-5-7-12(13)19-11(3)16(22)24/h5-8H,4,9H2,1-3H3,(H,20,21,23)

InChI Key

NCOPBTGNXZKVRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C)C

Origin of Product

United States

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